molecular formula C17H16BrCl2NO2 B4578288 N-(2-bromo-4-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide

N-(2-bromo-4-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide

Cat. No. B4578288
M. Wt: 417.1 g/mol
InChI Key: SWGBESCIAYHCIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2-bromo-4-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide and related compounds involves multiple steps, including the conversion of various phenyl/aryl/aralkyl/heterocyclic organic acids into corresponding esters, hydrazides, and subsequently, the target compounds through reactions with specific reagents in the presence of N, N-dimethylformamide (DMF) and sodium hydride (NaH) (Aziz‐ur‐Rehman et al., 2016). This process highlights the complexity and precision required in the synthesis of such heterocyclic compounds.

Molecular Structure Analysis

Molecular structure analysis of compounds related to N-(2-bromo-4-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide, such as 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, reveals insights into their crystalline structures and molecular configurations using techniques like NMR, FT-IR spectroscopies, high resolution mass-spectrometry, and single crystal X-ray diffraction (Ihor Kulai & S. Mallet-Ladeira, 2016). These analyses are crucial for understanding the chemical behavior and potential applications of the compound.

Scientific Research Applications

Environmental Fate and Behavior of 2,4-D Herbicides

2,4-Dichlorophenoxyacetic acid (2,4-D), a compound related to "N-(2-bromo-4-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide" in terms of its phenoxy group, is widely used in agriculture to control weeds. The environmental impact, fate, and biodegradation of 2,4-D have been extensively studied. It's known that 2,4-D can persist in the environment, affecting non-target species and ecosystems. Research suggests that microbial degradation plays a crucial role in mitigating its environmental impact, highlighting the importance of understanding microbial interactions with such compounds for bioremediation efforts (Islam et al., 2017).

Sorption to Soil and Organic Matter

Studies on phenoxy herbicides, including 2,4-D, demonstrate their sorption behaviors in soil and their interaction with organic matter and minerals. This is critical for predicting the mobility and persistence of such compounds in the environment. Understanding these interactions helps in assessing environmental risk and formulating strategies for contamination prevention and remediation (Werner et al., 2012).

Biodegradation and Environmental Impact

Biodegradation by microorganisms is a key mechanism for the removal of phenoxy herbicides from the environment. Studies on the microbial degradation of 2,4-D and its analogs provide insights into potential bioremediation strategies. This area of research is crucial for developing methods to reduce the environmental impact of such chemicals, highlighting the role of specific microbial communities in degrading contaminants and restoring ecosystems (Magnoli et al., 2020).

Analysis of Global Research Trends

A scientometric review analyzing global research trends on 2,4-D herbicide toxicity underscores the growing body of knowledge on the toxicological impacts of such chemicals. This review indicates a significant focus on understanding the environmental and health implications of 2,4-D, pointing toward a concerted effort in the scientific community to address potential risks associated with its use (Zuanazzi et al., 2020).

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrCl2NO2/c1-11-4-6-15(13(18)9-11)21-17(22)3-2-8-23-16-7-5-12(19)10-14(16)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGBESCIAYHCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromo-4-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide
Reactant of Route 2
Reactant of Route 2
N-(2-bromo-4-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide
Reactant of Route 3
Reactant of Route 3
N-(2-bromo-4-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2-bromo-4-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide
Reactant of Route 5
Reactant of Route 5
N-(2-bromo-4-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide
Reactant of Route 6
Reactant of Route 6
N-(2-bromo-4-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.